

Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis

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Compound of Interest

Compound Name: *N-cyclohexyl-DL-alanine*

Cat. No.: B15286589

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These application notes provide a comprehensive overview of the use of the unnatural amino acid **N-cyclohexyl-DL-alanine** in peptide synthesis. The inclusion of this hydrophobic residue can significantly impact peptide structure and function, offering opportunities for the development of novel therapeutics with enhanced properties. This document outlines the physicochemical properties of **N-cyclohexyl-DL-alanine**, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and an example of its application in a biologically active peptide.

Physicochemical Properties

N-cyclohexyl-DL-alanine is a synthetic amino acid characterized by a bulky and hydrophobic cyclohexyl group attached to the alanine backbone. This feature imparts unique properties to peptides, influencing their folding, stability, and interaction with biological targets.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₂	[1]
Molecular Weight	171.24 g/mol	[1]
Appearance	White to light yellow crystal powder	[2]
Storage Condition	2-8°C, inert atmosphere, keep in dark place	[2]

Incorporating N-cyclohexylalanine in place of natural amino acids like alanine can enhance the hydrophobicity of a peptide, which can be advantageous for applications requiring improved membrane permeability or stronger hydrophobic interactions with protein targets.[3]

Peptide Synthesis Protocols

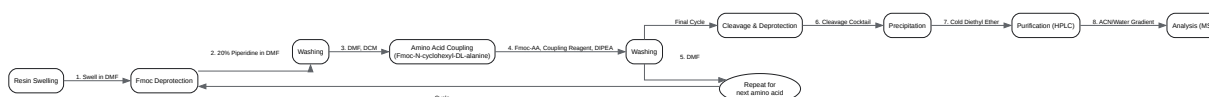
The primary method for incorporating **N-cyclohexyl-DL-alanine** into a peptide chain is Solid-Phase Peptide Synthesis (SPPS). The following protocols are based on the widely used Fmoc/tBu strategy.

Materials and Reagents

- Fmoc-**N-cyclohexyl-DL-alanine**
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP)
- N,N'-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))

- Diethyl ether (cold)
- Acetonitrile (ACN)
- Water (deionized)
- HPLC system for purification and analysis
- Mass spectrometer for characterization

Experimental Workflow for Solid-Phase Peptide Synthesis



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

1. Resin Swelling and Preparation:

- Place the Rink Amide MBHA resin in a reaction vessel.
- Add DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
- After swelling, drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 20-30 minutes at room temperature.
- Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

3. Amino Acid Coupling of Fmoc-**N-cyclohexyl-DL-alanine**:

- Due to the steric hindrance of the cyclohexyl group, a more potent coupling reagent is recommended.[\[4\]](#)[\[5\]](#)
- Dissolve Fmoc-**N-cyclohexyl-DL-alanine** (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU, HATU, or PyBOP (3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. The reaction progress can be monitored using a Kaiser test. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
- After the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

4. Subsequent Amino Acid Couplings:

- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is Reagent K or a similar mixture. For a peptide containing

cyclohexylalanine, a cleavage cocktail of trifluoroacetic acid (TFA)/1,2-ethanedithiol (EDT)/water/triisopropylsilane (TIS) in a ratio of 94:2.5:2.5:1 (v/v) has been successfully used.^[4]

- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
- Collect the precipitated peptide by centrifugation and decant the ether.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
- Dry the crude peptide pellet under vacuum.
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.

7. Analysis and Characterization:

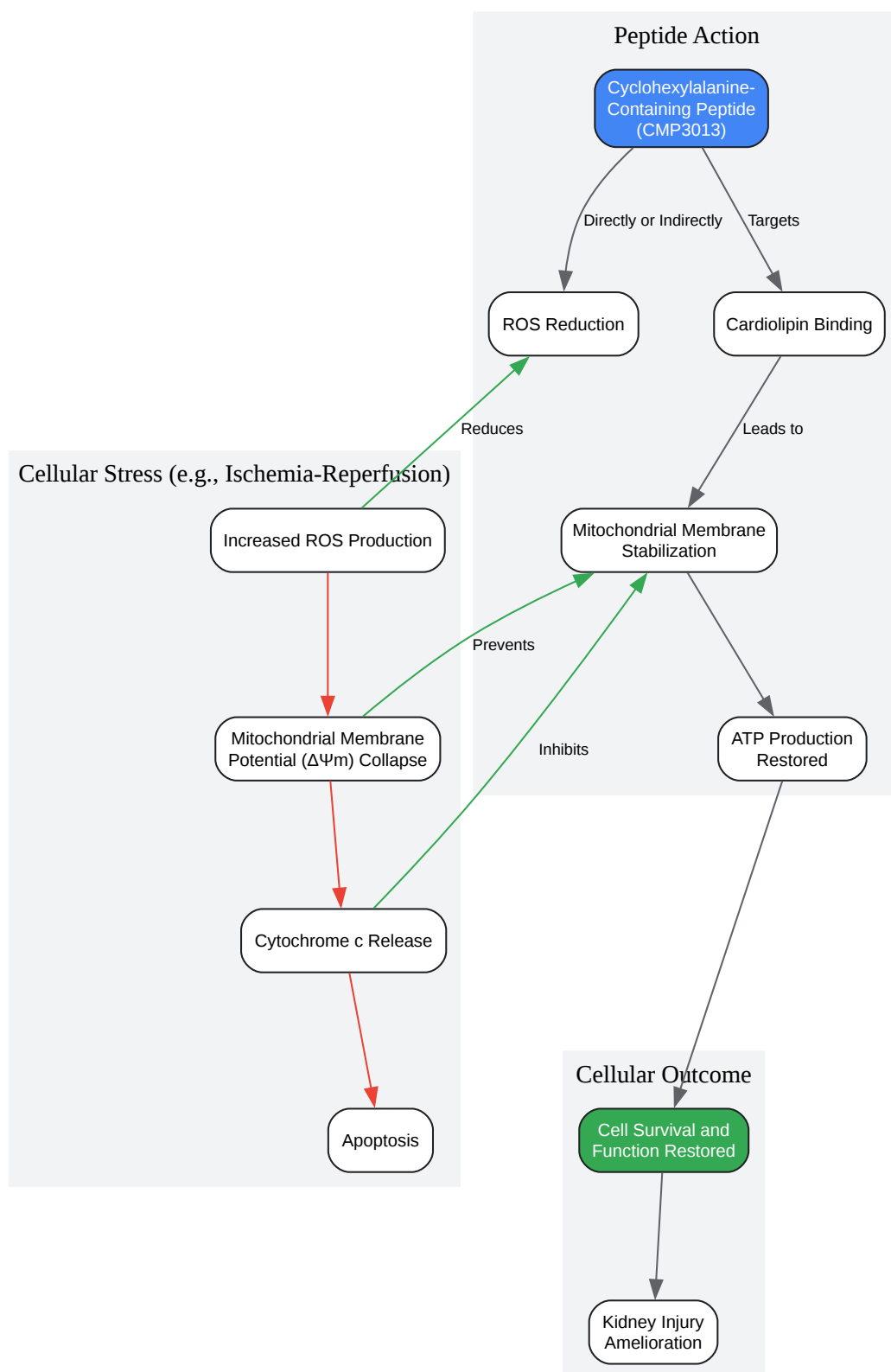
- Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).^[6]

Application Example: A Mitochondria-Targeting Peptide

A study by Lee et al. (2023) described the synthesis and application of an α -helical amphipathic peptide, CMP3013, which contains cyclohexylalanine.[4] This peptide was designed to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in acute kidney injury.

Signaling Pathway in Mitochondrial Dysfunction and Rescue

The following diagram illustrates the proposed mechanism of action for the cyclohexylalanine-containing peptide in mitigating mitochondrial damage.



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Caption: Proposed mechanism of a cyclohexylalanine-containing peptide in rescuing mitochondrial dysfunction.

This example highlights the potential of incorporating **N-cyclohexyl-DL-alanine** to create peptides with specific therapeutic activities, driven by the enhanced hydrophobic interactions facilitated by the cyclohexyl moiety. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to explore the utility of this and other unnatural amino acids in their peptide synthesis endeavors.

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